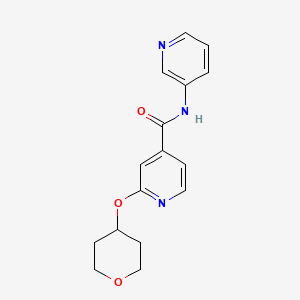

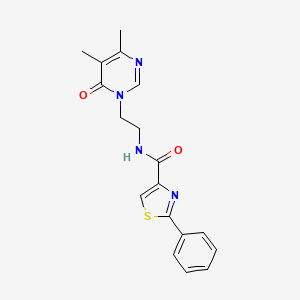

![molecular formula C22H27N3O5S B2355940 N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1208931-43-4](/img/structure/B2355940.png)

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide, also known as MTSET, is a chemical compound that has gained significant attention in scientific research. It is a derivative of spirocyclic oxazolidine and is commonly used as a tool in biochemical and physiological studies. MTSET is a potent inhibitor of cysteine residues, making it an essential tool for studying the function of proteins that contain cysteine residues.

科学的研究の応用

Supramolecular Arrangements

The synthesis of related diazaspiro[4.5]decane derivatives and their crystallographic analysis highlight their potential in forming supramolecular arrangements. These studies emphasize the role of substituents in influencing the molecular and crystal structures, which is crucial for understanding the properties of such compounds (Graus et al., 2010).

Synthesis and Applications

Research on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a structurally similar compound, has explored its potential as antihypertensive agents. This highlights the medicinal application possibilities for compounds within this class (Caroon et al., 1981).

Muscarinic Receptor Binding

The synthesis of related 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones demonstrated binding affinity to muscarinic receptors, indicating potential applications in neuroscience and pharmacology (Ishihara et al., 1992).

Antidiabetic Activity

Research on 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts, structurally related to the compound , has revealed significant antidiabetic activities, offering insights into potential therapeutic applications (Kayukova et al., 2022).

Oxidative Cyclization and Synthesis

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors adds to the understanding of synthetic routes and chemical behavior of such compounds (Martin‐Lopez & Bermejo, 1998).

Antiviral Properties

A study on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which are structurally related, showed significant antiviral activity against influenza A and B viruses (Göktaş et al., 2012).

Anticonvulsant Profiles

Research on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, which are similar in structure, revealed their potential as anticonvulsants, suggesting a possible avenue for neurological applications (Aboul-Enein et al., 2014).

Adrenoceptor Binding

A study on BMY 7378, a derivative of diazaspiro[4.5]decane, demonstrated its selectivity for the alpha 1D-adrenoceptor subtype, offering insights into its potential pharmacological applications (Goetz et al., 1995).

特性

IUPAC Name |

N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUMOMFPZIWKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

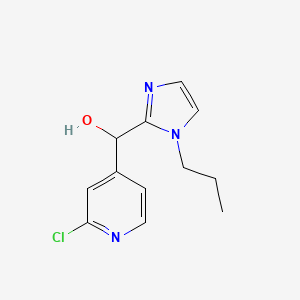

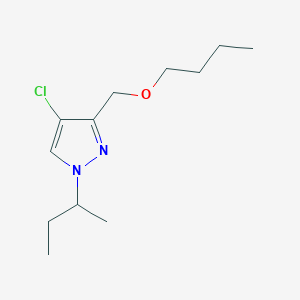

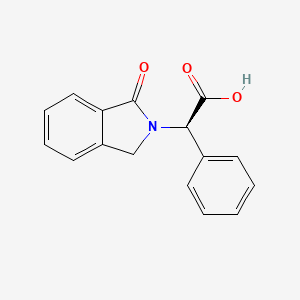

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)

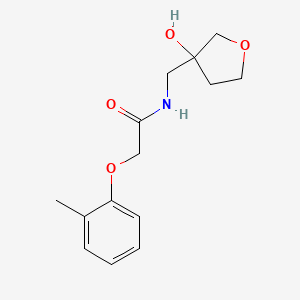

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)

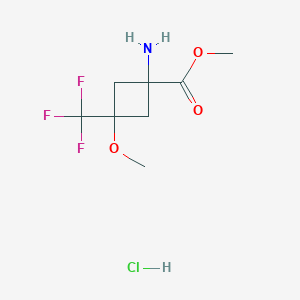

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)